Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that upon phosphorylation binds to immunoreceptor tyrosine-based activation motifs (ITAMs) of FcRγ chains and mediates downstream signaling related to platelet function and inflammation. Syk inhibitor is an oxindole compound that potently blocks Syk activity with an IC50 value of 14 nM and inhibits FcεRI-mediated rat RBL-2H3 basophil cell degranulation (EC50 = 313 nM). At 2 μM, this compound completely abolishes convulxin-induced platelet aggregation and shape change. OXSI-2 is an Syk Inhibitor. OXSI-2 blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux. OXSI-2 inhibits inflammasome assembly, caspase-1 activation, IL-1β processing and release, mitochondrial ROS generation, and pyroptotic cell death. Using a novel live cell potassium sensor we show that Syk inhibition with OXSI-2 has no effect on potassium efflux kinetics and that blockade of potassium efflux with extracellular potassium alters Syk phosphorylation.
Compound Description: SU11274 is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase. Studies have demonstrated its efficacy in inhibiting the growth of cells transformed by the oncogenic TPR-MET tyrosine kinase, inducing G1 cell cycle arrest and apoptosis. Additionally, SU11274 has been shown to damage the morphology and viability of co-cultures of hepatocellular carcinoma cells and human umbilical vein endothelial cells.
Compound Description: OXSI-2 is a selective inhibitor of the spleen tyrosine kinase (Syk). , It has been shown to effectively reduce shear-induced platelet aggregation (SIPA) and thrombus formation by attenuating Syk phosphorylation at key regulatory sites.
Compound Description: YM060 exhibits potent and selective serotonin (5-HT3) receptor blocking activity. It has shown significant efficacy in inhibiting 5-HT-induced bradycardia in rats, proving to be more potent than other known 5-HT3 receptor antagonists like ondansetron and granisetron.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Diaminocyclohexane platinum anticancer agent. Induces DNA cross-linking and blocks DNA synthesis. Induces apoptosis and cell cycle arrest. Oxaliplatin is a platinum-containing DNA-crosslinking agent. It induces the formation of DNA inter- and intrastrand crosslinks and DNA-protein crosslinks, inhibits DNA and RNA synthesis, and induces apoptosis in cancer cells. Oxaliplatin is cytotoxic to cisplatin-sensitive A2780(1A9) and KB-3-1 cells and cisplatin-resistant A2780-E and KB-CP20 cells (IC50s = 0.12, 0.39, 4.7, and 2.7 µM, respectively). It reduces tumor growth in an HCCLM3 mouse xenograft model when administered at doses of 5 or 10 mg/kg once per week. Formulations containing oxaliplatin have been used in the treatment of advanced colorectal cancer and as an adjuvant in stage III colon cancer. Anti-tumor agent with activity against colorectal cancer; cytotoxicity follows the formation of adducts with DNA Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Oxaliplatin, a third generation anti-cancer drug platinum compound, is utilized for the treatment of colorectal cancer. It exhibits a better safety profile than cisplatin (first generation) and carboplatin (second generation). Oxaliplatin is an intravenously administered platinum containing alkylating agent which is used for the treatment of advanced colorectal cancer. Oxaliplatin therapy is associated with a low rate of transient serum aminotransferase elevations, but is commonly associated with sinusoidal and vascular injury to the liver which can lead to sinusoidal obstruction syndrome and to nodular regenerative hyperplasia with noncirrhotic portal hypertension. Oxaliplatin, also known as eloxatin or L-OHP CPD, belongs to the class of organic compounds known as dicarboxylic acids and derivatives. These are organic compounds containing exactly two carboxylic acid groups. Oxaliplatin is soluble (in water) and a very strong basic compound (based on its pKa). Oxaliplatin has been detected in multiple biofluids, such as urine and blood. Within the cell, oxaliplatin is primarily located in the cytoplasm. An organoplatinum complex in which the platinum atom is complexed with 1,2-diaminocyclohexane, and with an oxalate ligand which is displaced to yield active oxaliplatin derivatives. These derivatives form inter- and intra-strand DNA crosslinks that inhibit DNA replication and transcription. Oxaliplatin is an antineoplastic agent that is often administered with FLUOROURACIL and FOLINIC ACID in the treatment of metastatic COLORECTAL NEOPLASMS.
Oxametacin is a anti-inflammatory compound used with care in anticoagulated patients. It has analgesic, antipyretic and anti-inflammatory properties comparable to those of indomethacin.
Oxamflatin is a potent inhibitor of histone deacetylases (IC50 = 15.7 nM). It has been shown to alter the expression of several genes whose products are involved in cell morphology, motility, apoptosis, and cell cycle control, reducing the proliferation of cancer cells. Histone deacetylase inhibitor. A cell-permeable, aromatic sulfonamide derivative with a hydroxamic acid group that potently inhibits mammalian HDAC by binding to the active site zinc. Oxamflatin is a potent HDAC inhibitor, inhibiting the growth of mouse and human cancer cell lines.
Oxandrolone is an analytical reference standard categorized as an anabolic androgenic steroid. It has been detected as an adverse analytical finding (AAF) during anti-doping testing. Oxandrolone is regulated as a Schedule III compound in the United States. This product is intended for research and forensic applications. Oxandrolone is a synthetic, anabolic steroid hormone analog of testosterone. Similar to testosterone, oxandrolone binds to and activates specific nuclear receptors. This agent may be used for testosterone replacement therapy in hypogonadal men, in HIV-wasting syndrome, and in other conditions in order to increase nitrogen retention and fat-free muscle mass. (NCI04) Oxandrolone is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence. Oxandrolone, also known as oxandrin or anavar, belongs to the class of organic compounds known as steroid lactones. These are sterol lipids containing a lactone moiety linked to the steroid skeleton. Oxandrolone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Oxandrolone has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, oxandrolone is primarily located in the cytoplasm and membrane (predicted from logP).
Oxamniquine, also known as vansil, belongs to the class of organic compounds known as nitroquinolines and derivatives. Nitroquinolines and derivatives are compounds containing a nitro group attached to a quinoline moiety. Oxamniquine is a drug which is used for treatment of schistosomiasis caused by schistosoma mansoni. Oxamniquine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Oxamniquine has been detected in multiple biofluids, such as urine and blood. Within the cell, oxamniquine is primarily located in the cytoplasm and membrane (predicted from logP). An anthelmintic with schistosomicidal activity against Schistosoma mansoni, but not against other Schistosoma spp. Oxamniquine causes worms to shift from the mesenteric veins to the liver where the male worms are retained; the female worms return to the mesentery, but can no longer release eggs. (From Martindale, The Extra Pharmacopoeia, 31st ed, p121) An anthelmintic with schistosomicidal activity against Schistosoma mansoni, but not against other Schistosoma spp. Oxamniquine causes worms to shift from the mesenteric veins to the liver where the male worms are retained; the female worms return to the mesentery, but can no longer release eggs. (From Martidale, The Extra Pharmacopoeia, 31st ed, p121)